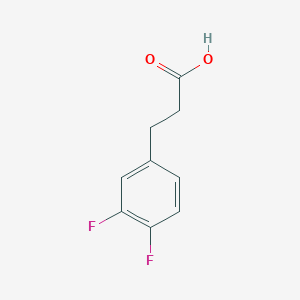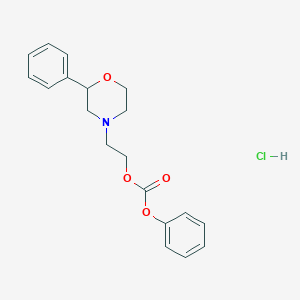
Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride, also known as acetazolamide, is a carbonic anhydrase inhibitor that is widely used in scientific research. This compound is an effective tool for studying the biochemical and physiological effects of carbonic anhydrase inhibition.
作用机制
Acetazolamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the hydration of carbon dioxide, leading to a decrease in the production of carbonic acid. This decrease in carbonic acid production can have a variety of effects on physiological processes, depending on the specific tissue or organ involved.
生化和生理效应
The biochemical and physiological effects of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee are wide-ranging and depend on the specific tissue or organ involved. In general, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee leads to a decrease in the production of carbonic acid, which can affect acid-base balance, respiration, and ion transport. For example, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee can lead to an increase in the excretion of bicarbonate ions in the urine, which can be useful in the treatment of metabolic alkalosis.
实验室实验的优点和局限性
One advantage of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee as a research tool is its specificity for carbonic anhydrase inhibition. This allows researchers to study the effects of carbonic anhydrase inhibition without the confounding effects of other enzyme inhibitors. However, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee also has limitations as a research tool. For example, its effects on physiological processes can be complex and depend on the specific tissue or organ involved. Additionally, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee can have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are many future directions for research on Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee. One area of interest is the development of more specific carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the study of the role of carbonic anhydrase in diseases such as cancer and neurological disorders. Additionally, there is interest in the development of new applications for Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee, such as in the treatment of altitude sickness and glaucoma.
Conclusion:
In conclusion, Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee is an important tool for studying the effects of carbonic anhydrase inhibition in scientific research. Its specificity for carbonic anhydrase inhibition allows researchers to study the effects of this enzyme without the confounding effects of other enzyme inhibitors. The biochemical and physiological effects of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee are wide-ranging and depend on the specific tissue or organ involved. While Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee has limitations as a research tool, there are many future directions for research on this compound.
合成方法
The synthesis of Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloridee involves the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with ethyl chloroformate to form ethyl 2-(2-mercapto-5-methyl-1,3,4-thiadiazol-2-yl)acetate. This compound is then reacted with 2-phenyl-4-morpholine-ethylamine to form carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride.
科学研究应用
Acetazolamide is widely used in scientific research to study the effects of carbonic anhydrase inhibition. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form carbonic acid. Inhibition of carbonic anhydrase leads to a decrease in the production of carbonic acid, which can have a variety of effects on physiological processes. Acetazolamide is used to study the role of carbonic anhydrase in processes such as acid-base balance, respiration, and ion transport.
属性
CAS 编号 |
185759-03-9 |
|---|---|
产品名称 |
Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochloride |
分子式 |
C19H22ClNO4 |
分子量 |
363.8 g/mol |
IUPAC 名称 |
phenyl 2-(2-phenylmorpholin-4-yl)ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C19H21NO4.ClH/c21-19(24-17-9-5-2-6-10-17)23-14-12-20-11-13-22-18(15-20)16-7-3-1-4-8-16;/h1-10,18H,11-15H2;1H |
InChI 键 |
NPTTUNCXHZCUDX-UHFFFAOYSA-N |
SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=CC=C3.Cl |
规范 SMILES |
C1COC(CN1CCOC(=O)OC2=CC=CC=C2)C3=CC=CC=C3.Cl |
同义词 |
Carbonic acid, phenyl 2-(2-phenyl-4-morpholinyl)ethyl ester, hydrochlo ride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4,5-diazaspiro[2.4]hept-5-ene-6-carboxylate](/img/structure/B71650.png)
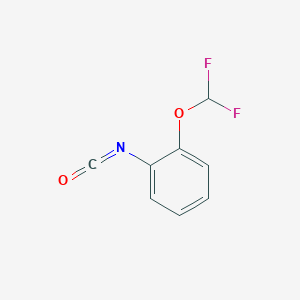
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
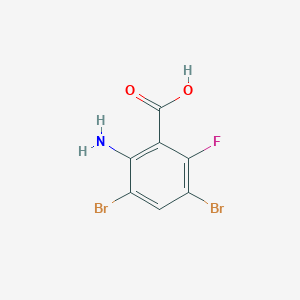
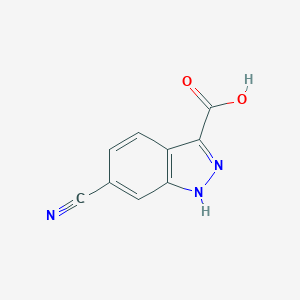
![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)
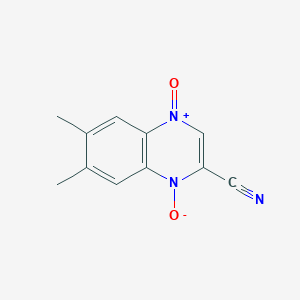
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)
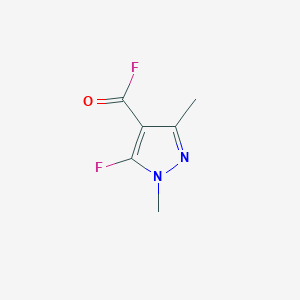
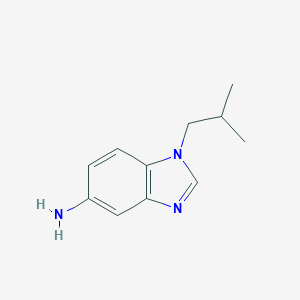
![2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine](/img/structure/B71685.png)

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)
